molecular formula C6H2BrClN2O4 B1342817 5-Bromo-2-chloro-1,3-dinitrobenzene CAS No. 51796-82-8

5-Bromo-2-chloro-1,3-dinitrobenzene

Cat. No. B1342817
CAS RN: 51796-82-8
M. Wt: 281.45 g/mol
InChI Key: GWQNTICVTKSXRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives like 5-Bromo-2-chloro-1,3-dinitrobenzene typically involves electrophilic aromatic substitution reactions where halogens are introduced into the benzene ring. Although the exact synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene is not detailed in the provided papers, similar compounds are synthesized through stepwise halogenation and nitration reactions .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be studied using techniques such as NMR spectroscopy. For instance, the paper on the NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase provides insights into the molecular structure of these compounds, which can be related to the structure of 5-Bromo-2-chloro-1,3-dinitrobenzene . The phenyl ring structure is expected to be similar, with the presence of halogens and nitro groups influencing the electron distribution and chemical shifts observed in NMR spectra.

Chemical Reactions Analysis

The reactivity of halogenated benzenes in nucleophilic aromatic substitution reactions is well-documented. Sodium borohydride, for example, can lead to the displacement of halogen atoms by hydrogen in certain positions on the benzene ring . The electrochemical reduction of carbon-halogen bonds is another reaction pathway that can be relevant to 5-Bromo-2-chloro-1,3-dinitrobenzene, as seen in the study of 5-bromo-1,3-dichloro-2-iodobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-1,3-dinitrobenzene can be inferred from the properties of similar compounds. X-ray structure determinations of bromo- and bromomethyl-substituted benzenes reveal various types of interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are likely to be present in 5-Bromo-2-chloro-1,3-dinitrobenzene as well . These interactions can affect the compound's melting point, solubility, and crystal structure.

Scientific Research Applications

1. Reactions with Sodium Borohydride

Gold, Miri, and Robinson (1980) explored the reactions of o-bromo- and p-chloro-nitrobenzenes, including 1-X-2,4-dinitrobenzenes, with sodium borohydride in dimethyl sulphoxide solution. They observed hydride Meisenheimer adducts, indicating the significance of these compounds in nucleophilic aromatic substitution reactions. This research highlighted the potential of 5-Bromo-2-chloro-1,3-dinitrobenzene in synthetic chemistry, particularly in reactions involving hydride agents (Gold, Miri, & Robinson, 1980).

2. Synthesis of Derivatives

Xuan et al. (2010) demonstrated the synthesis of 1-bromo-2,4-dinitrobenzene, which can be extrapolated to the synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene. This process is integral to producing intermediates for medicinal, pharmaceutical agents, organic dyes, and organic electroluminescent materials. Their method achieved a high yield and purity, emphasizing the compound's utility in industrial and pharmaceutical applications (Xuan et al., 2010).

3. Aromatic Bromination Processes

Andrievsky et al. (2014) researched the bromination of aromatic compounds, which is relevant to the production of halogenated derivatives like 5-Bromo-2-chloro-1,3-dinitrobenzene. Their work underlines the importance of this compound in creating halogenated intermediates for further chemical synthesis (Andrievsky et al., 2014).

4. Reactivity in Nucleophilic Substitution

Dutov et al. (2017) studied the dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes, such as 5-Bromo-2-chloro-1,3-dinitrobenzene, in aromatic nucleophilic substitution reactions. Their findings reveal that these compounds can undergo substitution reactions with various anionic nucleophiles. This study indicates the potential of 5-Bromo-2-chloro-1,3-dinitrobenzene in complex chemical syntheses involving nucleophilic agents (Dutov et al., 2017).

Safety and Hazards

Safety data sheets indicate that 5-Bromo-2-chloro-1,3-dinitrobenzene should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

5-Bromo-2-chloro-1,3-dinitrobenzene is an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields . Its future directions could involve exploring its potential applications in these fields.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-chloro-1,3-dinitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their structure and function .

Mode of Action

5-Bromo-2-chloro-1,3-dinitrobenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving the benzene ring. It participates in the electrophilic aromatic substitution reactions, which are crucial for the synthesis of various organic compounds . The compound’s interaction with the benzene ring can lead to the formation of new compounds with different properties .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the action of 5-Bromo-2-chloro-1,3-dinitrobenzene is the formation of a substituted benzene ring . This can lead to the synthesis of new organic compounds with different properties . The exact molecular and cellular effects would depend on the specific context and the other compounds involved in the reaction .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-chloro-1,3-dinitrobenzene can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure . For instance, the compound’s reactivity can be enhanced in the presence of certain catalysts .

properties

IUPAC Name

5-bromo-2-chloro-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQNTICVTKSXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612332
Record name 5-Bromo-2-chloro-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-1,3-dinitrobenzene

CAS RN

51796-82-8
Record name 5-Bromo-2-chloro-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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